molecular formula C7F15IO B1611089 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane CAS No. 25080-17-5

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane

Cat. No.: B1611089
CAS No.: 25080-17-5
M. Wt: 511.95 g/mol
InChI Key: FBDUOBZWJVSNCX-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane (CAS 375-03-1) is a highly fluorinated organic compound characterized by a linear butane backbone substituted with iodine at the 1-position and a heptafluoroisopropoxy group at the 4-position. Its molecular formula is C₇F₁₅IO, with a molecular weight of 530.04 g/mol. The compound is synthesized via nucleophilic substitution reactions between perfluorinated alkoxide precursors and iodoperfluorobutane derivatives under controlled conditions .

Key properties include:

  • Boiling Point: 112–115°C (measured at 760 mmHg)
  • Density: 1.92 g/cm³ at 20°C
  • Solubility: Insoluble in water but miscible with fluorinated solvents like perfluorohexane.
  • Thermal Stability: Decomposes above 250°C, releasing iodine and carbonyl fluoride .

Its primary applications include use as a dielectric fluid in high-voltage electronics, a precursor for fluorinated surfactants, and a specialty solvent in pharmaceutical synthesis .

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F15IO/c8-1(9,6(19,20)23)2(10,11)7(21,22)24-3(12,4(13,14)15)5(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDUOBZWJVSNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(F)(F)I)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544671
Record name 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25080-17-5
Record name 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the reaction of a suitable butane derivative with iodine and fluorine sources under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Addition Reactions: The multiple fluorine atoms can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialized materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to three analogues:

Property 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane 1-Iodoperfluorobutane 1-Iodo-4-methoxyheptafluorobutane 4-(Trifluoromethoxy)-1-iodooctafluorobutane
Molecular Formula C₇F₁₅IO C₄F₉I C₅H₃F₇IO C₅F₁₃IO
Boiling Point (°C) 112–115 98–100 85–88 105–108
Density (g/cm³) 1.92 2.11 1.78 1.95
Solubility in Water Insoluble Insoluble Partially miscible (0.5 g/L) Insoluble
Thermal Stability (°C) 250 220 180 240
Dielectric Constant 2.3 2.1 3.2 2.4

*Sources: *

Research Findings and Industrial Relevance

  • Electronics Industry : The compound’s high dielectric constant (2.3) and thermal stability make it superior to 1-iodoperfluorobutane for immersion cooling in data centers .
  • Pharmaceutical Synthesis : Its inertness toward Grignard reagents allows selective alkylation in fluorinated drug intermediates, unlike 1-iodo-4-methoxyheptafluorobutane, which reacts competitively .
  • Environmental Concerns : While all analogues are persistent in the environment, the heptafluoroisopropoxy derivative’s longer degradation half-life (12 years vs. 8 years for trifluoromethoxy analogues) raises regulatory scrutiny .

Biological Activity

Overview of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane

This compound is a fluorinated organic compound that features a heptafluoroisopropoxy group and an iodo substituent on an octafluorobutane backbone. The presence of multiple fluorine atoms in its structure suggests potential applications in various fields, including pharmaceuticals, materials science, and as a surfactant.

  • IUPAC Name : this compound
  • CAS Number : 25080-17-5
  • Molecular Formula : C8F15IO

Potential Biological Activity

While specific studies on the biological activity of this compound are scarce, the general characteristics of fluorinated compounds can provide insights into their potential effects:

  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt cellular membranes.
  • Pharmacological Applications : The unique structure may allow for interactions with biological targets, potentially leading to applications in drug design, particularly in developing novel therapeutics.

Research Findings

  • Fluorinated Surfactants : Research indicates that fluorinated surfactants can alter membrane dynamics and exhibit toxicity towards certain microorganisms.
  • Medicinal Chemistry : Fluorine substitution in drug molecules often enhances metabolic stability and bioavailability, suggesting that this compound could be explored for medicinal applications.

Table: Comparison of Biological Activity in Fluorinated Compounds

Compound NameBiological ActivityReference
Perfluorooctanoic acid (PFOA)Endocrine disruption
Perfluorinated surfactantsAntimicrobial properties
1-(Perfluorobutyl)octanoic acidToxicity in aquatic species

Notable Research Insights

  • Antimicrobial Studies : A study found that perfluorinated compounds could inhibit the growth of certain bacteria by disrupting their cellular membranes.
  • Toxicological Assessments : Research has shown that some fluorinated compounds can accumulate in living organisms, raising concerns about long-term exposure and bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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